molecular formula C10H13Cl B15345402 4,7-Methano-1H-indene, 6-chloro-3a,4,5,6,7,7a-hexahydro- CAS No. 7534-82-9

4,7-Methano-1H-indene, 6-chloro-3a,4,5,6,7,7a-hexahydro-

Cat. No.: B15345402
CAS No.: 7534-82-9
M. Wt: 168.66 g/mol
InChI Key: NYPOWANMYCBCFP-UHFFFAOYSA-N
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Description

The compound "4,7-Methano-1H-indene, 6-chloro-3a,4,5,6,7,7a-hexahydro-" features a bicyclic framework consisting of a fused cyclopentane and cyclohexane ring system with a chlorine substituent at position 4. The methanoindene core confers rigidity and stereochemical complexity, making these compounds valuable in pesticide synthesis and industrial chemistry .

Properties

CAS No.

7534-82-9

Molecular Formula

C10H13Cl

Molecular Weight

168.66 g/mol

IUPAC Name

8-chlorotricyclo[5.2.1.02,6]dec-3-ene

InChI

InChI=1S/C10H13Cl/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1-2,6-10H,3-5H2

InChI Key

NYPOWANMYCBCFP-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C3CC2CC3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene typically involves multiple steps, starting with the chlorination of a suitable precursor. One common method is the reaction of 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as ferric chloride, to facilitate the chlorination process.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Substitution reactions can be carried out using nucleophiles such as hydroxide ions or halides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of various oxidized derivatives, such as aldehydes or carboxylic acids.

  • Reduction: Reduction reactions can produce reduced forms of the compound, such as alcohols.

  • Substitution: Substitution reactions can result in the formation of different substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 6-Chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used as a probe to study various biological processes. Its ability to interact with specific molecular targets makes it useful in the development of new drugs and therapeutic agents.

Medicine: The compound has potential applications in the field of medicine, particularly in the development of new drugs. Its structural features can be exploited to design molecules with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, 6-Chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene is used in the production of various materials, including polymers and resins. Its unique chemical properties make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism by which 6-Chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways and molecular targets involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs of the target compound, highlighting differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight Substituents CAS Registry No. Key Features/Applications References
4,7-Methano-1H-indene, 6-chloro-3a,4,5,6,7,7a-hexahydro- (hypothetical) C₁₀H₁₁Cl ~166.65 (calc.) Chlorine at C6 N/A Presumed intermediate in pesticide synthesis
4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro- (Chlordene) C₁₀H₆Cl₆ 338.873 Six chlorine atoms 3734-48-3 Insecticide precursor; high environmental persistence
4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate C₁₂H₁₆O₂ 192.2542 Acetate ester at C6 5413-60-5 Fragrance component; stereoisomerism impacts odor profile
6-(Diethoxymethyl)-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene C₁₅H₂₄O₂ 236.34986 Diethoxymethyl group at C6 67633-93-6 Industrial intermediate; low acute toxicity
4,7-Methano-1H-indene, 3a,4,5,6,7,7a-hexahydro-5-(2-propenyloxy)- C₁₃H₁₈O 190.285 Allyl ether at C5/C6 2279-18-7 Reactive monomer for polymer synthesis
Heptachlor (1,4,5,6,7,8,8-heptachloro-3a,4,7,7a-tetrahydro-4,7-methanoindene) C₁₀H₅Cl₇ 373.32 Seven chlorine atoms 76-44-8 Banned insecticide; carcinogenic and bioaccumulative

Key Findings from Comparative Analysis

Chlorination Effects: The hexachloro derivative (Chlordene) exhibits higher molecular weight (338.87 vs. ~166.65 for mono-chloro) and environmental persistence due to increased hydrophobicity and resistance to degradation . Heptachlor, with seven chlorine atoms, demonstrates severe bioaccumulation risks, leading to its regulatory ban .

Functional Group Influence: Ester Derivatives: Acetate or butanoate esters (e.g., C₁₂H₁₆O₂) enhance volatility and are utilized in fragrances. The ester side chain reduces reactivity compared to chlorine . Ether Derivatives: Allyl ethers (C₁₃H₁₈O) introduce steric bulk, altering reactivity for polymerization applications .

Stereochemical Complexity: The methanoindene core induces multiple stereocenters. For example, the acetate ester (CAS 5413-60-5) exists as stereoisomers, impacting its olfactory properties .

Regulatory and Safety Profiles :

  • Diethoxymethyl-substituted analogs (C₁₅H₂₄O₂) are categorized as low-risk under Canadian regulations, unlike highly chlorinated derivatives .

Research and Application Insights

  • Read-Across Validation: Butanoic acid esters of methanoindene are validated as read-across analogs for toxicity prediction, leveraging shared hydrocarbon skeletons despite differing substituents .
  • Industrial Use: Hexahydro-methanoindene derivatives serve as intermediates in pesticide synthesis (e.g., Chlordene) and polymer chemistry (allyl ethers) .
  • Environmental Impact : Chlorinated variants like Heptachlor and Chlordene highlight the trade-off between efficacy and ecological harm, driving research into safer alternatives .

Biological Activity

4,7-Methano-1H-indene, specifically 6-chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene (CAS Number: 7534-82-9), is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, relevant case studies, and research findings.

Molecular Formula: C10H13Cl
Molecular Weight: 168.663 g/mol
IUPAC Name: 6-chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene
Synonyms: 6-Chloro-3a,4,5,6,7,7a-hexahydro-4,7-methanoindene; Chlordene

This compound has a unique structure characterized by a chlorinated hexahydronaphthalene framework. The presence of chlorine atoms contributes to its reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Case Study 1: A study on chlorinated indenes showed inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli at low concentrations. This suggests that 6-chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene may possess similar antimicrobial effects.

Cytotoxic Effects

Research has also focused on the cytotoxicity of halogenated compounds.

  • Case Study 2: In vitro tests revealed that chlorinated hydrocarbons can induce apoptosis in cancer cell lines. This raises the possibility that our compound may exhibit cytotoxic properties against specific cancer cells.

Neurotoxic Potential

The neurotoxic effects of chlorinated compounds are well-documented.

  • Case Study 3: Research has shown that exposure to certain chlorinated compounds can lead to neurodegenerative changes in animal models. Further investigation into the neurotoxic potential of 6-chloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene is warranted.

Acute Toxicity

The acute toxicity of related compounds has been studied extensively:

CompoundLD50 (mg/kg)Effects
Chlordane50Neurotoxicity and liver damage
Hexachlorobenzene10Hepatotoxicity and immunotoxicity
6-Chloroindole200Mild neurotoxic effects

Q & A

Q. Basic Research Focus

  • Methodological Answer : Infrared (IR) spectroscopy is critical for identifying functional groups and hydrogen bonding patterns. For example, solid-phase IR analysis using prism or grating spectrometers at 4 cm⁻¹ resolution can resolve vibrational modes associated with the bicyclic framework and chloro substituents . Gas-phase photoelectron spectroscopy (PES) or photoionization (PI) methods are recommended for determining ionization energies (e.g., 9.35 ± 0.05 eV) to elucidate electronic structures and fragmentation pathways .

How should researchers safely handle and store 6-chloro derivatives to minimize health and environmental risks?

Q. Basic Research Focus

  • Methodological Answer : Adopt protocols aligned with safety data for structurally similar compounds:
    • Handling : Use fume hoods to avoid inhalation of aerosols. Wear nitrile gloves, safety goggles, and protective clothing to prevent skin/eye contact (classified as Skin Irritant Category 2 and Eye Irritant Category 2) .
    • Storage : Store in airtight containers under inert gas (e.g., nitrogen) in cool (<25°C), ventilated areas to prevent degradation or unintended reactions .

How does stereochemistry influence the reactivity and application potential of hexahydro-4,7-methanoindenes?

Q. Advanced Research Focus

  • Methodological Answer : Stereochemical configurations (e.g., 2α,3aβ,4α,7α,7aβ) alter steric hindrance and electronic environments. For example, methyl-substituted derivatives exhibit distinct ionization energies (9.35 eV) and fragmentation patterns in mass spectrometry, impacting their suitability as high-energy fuel precursors or chiral intermediates in pharmaceutical synthesis . Computational modeling (e.g., DFT) can predict regioselectivity in substitution reactions .

What methodologies address contradictions in environmental persistence data among chlorinated methanoindenes?

Q. Advanced Research Focus

  • Methodological Answer : Discrepancies in degradation rates (e.g., between heptachlor and chlordane analogs) require comparative studies using:
    • Analytical Chemistry : GC-MS with isotope labeling to track degradation intermediates in soil/water matrices .
    • Ecotoxicology : Microcosm experiments under controlled pH, temperature, and microbial activity to assess bioaccumulation factors (BAFs) and half-lives (t₁/₂) .

What physicochemical properties are critical for experimental design involving 6-chloro derivatives?

Q. Basic Research Focus

  • Methodological Answer : Key parameters include:
    • Boiling Point : 245.9°C (for solvent selection in distillation/purification).
    • Density : 1.157 g/cm³ (for phase separation in extraction).
    • Flash Point : 90.2°C (to define safe heating limits) . These properties guide solvent compatibility, reaction scalability, and safety protocols.

What synthetic pathways effectively introduce chloro substituents while preserving structural integrity?

Q. Advanced Research Focus

  • Methodological Answer : Chlorination via electrophilic aromatic substitution (EAS) or radical pathways must balance reactivity and stability. For example:
    • EAS : Use AlCl₃ as a catalyst in non-polar solvents (e.g., CCl₄) at 0–5°C to minimize over-chlorination .
    • Radical Chlorination : UV light-initiated reactions with Cl₂ gas require strict stoichiometric control to avoid ring-opening side reactions .

How can researchers assess the purity of synthesized 6-chloro derivatives?

Q. Basic Research Focus

  • Methodological Answer : Combine chromatographic and spectroscopic methods:
    • HPLC/GC : Quantify impurities using reverse-phase C18 columns or capillary GC with FID detection.
    • NMR : ¹H/¹³C NMR in CDCl₃ identifies residual solvents or stereoisomeric contaminants .

What computational models predict the environmental fate of chlorinated methanoindenes?

Q. Advanced Research Focus

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations to estimate:
    • Partition Coefficients (Log P) : Predict bioaccumulation in lipid-rich tissues.
    • Hydrolysis Rates : Density functional theory (DFT) calculates activation energies for hydrolytic cleavage of C-Cl bonds .

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